molecular formula C6H12 B11996301 Cyclopropane, (1-methylethyl)- CAS No. 3638-35-5

Cyclopropane, (1-methylethyl)-

Cat. No.: B11996301
CAS No.: 3638-35-5
M. Wt: 84.16 g/mol
InChI Key: HPBROFGYTXOJIO-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 58.45°C and a density of 0.6936 g/cm³ . This compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

ISO-PROPYLCYCLOPROPANE can be synthesized through various methods, including the reaction of carbenes with alkenes. One common method involves the addition of methylene (CH2) to alkenes or cycloalkenes . Another approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents

Industrial Production Methods

Industrial production of ISO-PROPYLCYCLOPROPANE typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide produces cyclopropyl arenes in good yields . This method is advantageous due to its high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ISO-PROPYLCYCLOPROPANE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can convert ISO-PROPYLCYCLOPROPANE to cyclopropyl alkanes.

    Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed

    Oxidation: Cyclopropyl ketones and alcohols.

    Reduction: Cyclopropyl alkanes.

    Substitution: Halogenated cyclopropanes.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simpler cycloalkane with the formula C3H6.

    Methylcyclopropane: A cyclopropane derivative with a methyl group attached.

    Ethylcyclopropane: A cyclopropane derivative with an ethyl group attached.

Uniqueness

ISO-PROPYLCYCLOPROPANE is unique due to its isopropyl group, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.

Biological Activity

Cyclopropane, (1-methylethyl)-, also known as isopropylcyclopropane, is a compound with the molecular formula C6H12 and a CAS number of 3638-35-5. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Weight : 98.1861 g/mol
  • IUPAC Name : 1-methyl-1-(1-methylethyl)cyclopropane
  • Structure : The cyclopropane ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

Cyclopropane derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The unique structure of cyclopropanes allows them to interact with biological targets in ways that are distinct from more conventional compounds.

Antibacterial Activity

Research indicates that cyclopropane derivatives exhibit significant antibacterial properties. For instance, studies on various cyclopropane-containing compounds have shown effectiveness against multidrug-resistant strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundTarget BacteriaZone of Inhibition (mm)MIC (mg/mL)
Cyclopropane Derivative AStaphylococcus aureus17 mm4 mg/mL
Cyclopropane Derivative BEscherichia coli15 mm3 mg/mL
Cyclopropane Derivative CKlebsiella pneumoniae16 mm5 mg/mL

Study 1: Antibacterial Screening

A study conducted on the antibacterial activity of various cyclopropane derivatives revealed that certain compounds exhibited strong inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. The ethyl acetate extract showed the highest zone of inhibition against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 4 mg/mL. This suggests that cyclopropane derivatives could serve as templates for developing new antibacterial agents .

Study 2: Anticancer Properties

Another area of research has focused on the anticancer properties of cyclopropane derivatives. Compounds containing cyclopropane rings have been identified as potential inhibitors of cancer cell proliferation. For example, certain derivatives have shown promise in inhibiting the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.

The biological activity of cyclopropane compounds can be attributed to several mechanisms:

  • Membrane Disruption : Many cyclopropanes can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Cyclopropanes can act as competitive inhibitors for enzymes critical to bacterial metabolism.
  • Antioxidant Activity : Some studies suggest that cyclopropanes may possess antioxidant properties, which can contribute to their protective effects in various biological systems.

Properties

CAS No.

3638-35-5

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

propan-2-ylcyclopropane

InChI

InChI=1S/C6H12/c1-5(2)6-3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

HPBROFGYTXOJIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC1

physical_description

Liquid; 

vapor_pressure

205.0 [mmHg]

Origin of Product

United States

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